molecular formula C8H18N2 B1428997 (1,4-Dimethylpiperidin-2-yl)methanamine CAS No. 1343855-94-6

(1,4-Dimethylpiperidin-2-yl)methanamine

Cat. No.: B1428997
CAS No.: 1343855-94-6
M. Wt: 142.24 g/mol
InChI Key: SQAOMMIAXLVXMC-UHFFFAOYSA-N
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Description

(1,4-Dimethylpiperidin-2-yl)methanamine is a chemical compound of interest in pharmaceutical and biological research. Piperidine derivatives are prevalent in medicinal chemistry and are frequently explored as key scaffolds in the development of new therapeutic agents . For instance, structurally related piperidine-containing compounds have been investigated for their potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , the parasite responsible for malaria . The mechanism of action for such compounds often involves pH trapping in the acidic digestive vacuole of the parasite, leading to the inhibition of heme detoxification, a process crucial for parasitic survival . Furthermore, the methanamine (aminomethyl) group attached to the piperidine ring serves as a versatile functional handle for further chemical modification, allowing researchers to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies. As a building block, this compound can be used in the synthesis of more complex molecules targeting various biological pathways. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

(1,4-dimethylpiperidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7-3-4-10(2)8(5-7)6-9/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAOMMIAXLVXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Formation of Carbamate Intermediate: Starting from a racemic or enantiomerically enriched methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, the compound is treated with a base such as potassium carbonate to convert acid addition salts to free carbamate forms.
  • Reduction of Carbamate: The carbamate intermediate is then reduced, often using catalytic hydrogenation or hydride reagents, to yield the corresponding amine at the 2-position.
  • Salt Formation for Purification: The free amine can be converted into stable salts (e.g., L-toluoyltartrate salts) to facilitate purification and obtain stereochemically pure forms.

This method is detailed in patent WO2020204647A1 and CN105237463A, which describe conditions such as reaction temperatures (10–60 °C), reaction times (16–30 hours), and solvent systems (ethanol, methanol-water mixtures) optimized for yield and purity. The process avoids hazardous reagents like lithium aluminum hydride and emphasizes industrial scalability with high recovery rates (~22–23%).

Reductive Amination Route

Another approach involves reductive amination of piperidine aldehyde intermediates:

  • Aldehyde Formation: Starting from methyl 4-bromopicolinate, a Suzuki coupling introduces the desired substituent, followed by reduction and oxidation steps (e.g., NaBH4 reduction and Dess-Martin periodinane oxidation) to generate a piperidine aldehyde intermediate.
  • Reductive Amination: The aldehyde is subjected to reductive amination with 4,4-dimethylpiperidine or its derivatives to install the methanamine group at the 2-position, yielding the target compound.
  • Further Functionalization: Subsequent hydrolysis or coupling reactions can be performed to modify the molecule further if needed.

This method is supported by recent literature describing pyridine-2-methylamine derivatives synthesis and provides a versatile route with good functional group tolerance.

Comparative Data Table of Preparation Methods

Preparation Method Key Intermediates Reaction Conditions Advantages Yield / Recovery References
Carbamate Reduction and Salt Formation Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate Base treatment, catalytic reduction, salt precipitation; 10–60 °C, 16–30 h Avoids hazardous reagents; scalable; high purity salt isolation ~22–23% total recovery
Reductive Amination of Piperidine Aldehyde Piperidine aldehyde from Suzuki coupling and oxidation Pd-catalyzed coupling, NaBH4 reduction, Dess-Martin oxidation, reductive amination Versatile; allows functional group modifications; good yields Not explicitly stated; efficient synthesis

Detailed Research Findings and Notes

  • The carbamate reduction method emphasizes the use of mild bases (e.g., potassium carbonate) and solvents like ethanol and methanol-water mixtures to optimize reaction efficiency and product isolation.
  • The salt formation step with L-toluoyltartrate is critical for obtaining stereochemically pure products and improving crystallinity for industrial processing.
  • The reductive amination route leverages well-established palladium-catalyzed Suzuki coupling reactions to introduce aryl substituents, followed by selective oxidation and reductive amination, enabling structural diversity.
  • Both methods avoid the use of highly reactive and dangerous reagents such as lithium aluminum hydride, enhancing safety and scalability.
  • Comparative yields reported in patents and literature indicate that the carbamate reduction and salt formation method achieves yields comparable or superior to previously reported methods in Org. Process Res. Dev. journals.

Chemical Reactions Analysis

Types of Reactions

(1,4-Dimethylpiperidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(1,4-Dimethylpiperidin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of (1,4-Dimethylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (1,4-Dimethylpiperidin-2-yl)methanamine and related compounds:

Compound Name Core Structure Substituents/Modifications Physical State Key Data/Synthesis
This compound Piperidine 1,4-dimethyl; methanamine at C2 Off-white solid (TFA salt) ¹H/¹⁹F NMR confirmed ; Cataloged
(S)-(1-Allylpyrrolidine-2-yl)methanamine Pyrrolidine 1-allyl; methanamine at C2 Yellowish oil 72% yield via DIBAL reduction
8028: [1-(5-Cyclopropyl-2-phenyl-1,3-oxazole-4-carbonyl)piperidin-2-yl]methanamine Piperidine Oxazole-carbonyl at C2; cyclopropyl, phenyl Not reported Screened as gonadotropin receptor modulator
(R)-(1-Benzylpiperidin-3-yl)methanamine Piperidine 1-benzyl; methanamine at C3 Not reported Cataloged in rare chemicals
MG3: Pyrrolizidinylmethyl derivative Pyrrolizidine Bicyclic core; methanamine-linked quinoline Not reported Synthesized via nitrile reduction
Key Observations:
  • Ring Size and Rigidity : The piperidine core in the target compound contrasts with pyrrolidine (5-membered) in (S)-(1-Allylpyrrolidine-2-yl)methanamine and pyrrolizidine (bicyclic) in MG3. Larger rings like piperidine may confer conformational flexibility, influencing receptor binding .
  • Substituent Effects : The 1,4-dimethyl groups in the target compound likely enhance steric hindrance and rigidity compared to allyl or benzyl substituents in analogs. Aromatic groups (e.g., benzyl in , phenyl in ) could improve lipophilicity and π-π interactions.
  • Physical State : The target compound’s solid TFA salt form suggests higher crystallinity versus oily analogs like (S)-(1-Allylpyrrolidine-2-yl)methanamine, which may reflect differences in polarity or hydrogen-bonding capacity .

Pharmacological and Functional Insights

  • Target Compound : Incorporated into a benzoimidazole derivative tested for unspecified bioactivity, though direct pharmacological data remain undisclosed .
Limitations in Data:

No comparative bioactivity or pharmacokinetic data were found for the target compound and its analogs. Research gaps exist in understanding how structural differences (e.g., dimethyl vs. benzyl groups) modulate target affinity or metabolic stability.

Biological Activity

(1,4-Dimethylpiperidin-2-yl)methanamine, also known as DMMP, is a piperidine derivative notable for its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its potential therapeutic applications and mechanisms of action.

The compound's structure is characterized by two methyl groups at the 1 and 4 positions of the piperidine ring, enhancing its stability and reactivity compared to other piperidine derivatives. This structural uniqueness allows DMMP to interact with specific molecular targets in biological systems.

The mechanism of action for this compound involves its ability to act as a ligand for various receptors and enzymes. It modulates their activity, influencing cellular responses and signaling pathways. The exact molecular targets depend on the context of its use, which can range from biochemical assays to therapeutic applications.

Biological Activity

Research indicates that DMMP exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that DMMP can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Cytotoxic Effects : Preliminary investigations suggest that DMMP may induce cytotoxicity in cancer cell lines, warranting further exploration into its potential as an anticancer agent.
  • Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways, which may have implications in treating neurological disorders.

Data Table: Biological Activities of this compound

Biological ActivityEffect ObservedReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of cell death in cancer cells
NeuropharmacologicalModulation of neurotransmitter activity

Case Studies

Several studies have evaluated the biological activity of DMMP:

  • Antimicrobial Study : A recent study assessed the efficacy of DMMP against various bacterial strains. The results indicated significant inhibition rates compared to control groups, suggesting potential as a novel antimicrobial agent.
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that DMMP exhibited dose-dependent cytotoxic effects. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .
  • Neuropharmacological Research : Investigations into the neuropharmacological properties of DMMP demonstrated its ability to enhance dopamine release in neuronal cultures. This effect suggests a possible role in treating conditions like Parkinson's disease .

Q & A

Q. What are the optimal synthetic routes for (1,4-dimethylpiperidin-2-yl)methanamine, and how can reaction conditions be standardized?

The synthesis of this compound typically involves substitution reactions or reductive amination of precursor ketones. For example, in a patent application (Example 466), the compound was synthesized by substituting tert-butyl (2-aminoethyl)carbamate with this compound under controlled conditions, yielding a TFA salt . Key parameters include temperature (room temperature to 80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reactants. Standardization requires monitoring via TLC or HPLC to confirm intermediate purity and optimize yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization relies on spectral and chromatographic methods:

  • NMR spectroscopy : ¹H and ¹⁹F NMR (e.g., δ 10.79 ppm for imidazole protons, δ -75.1 ppm for TFA counterion) .
  • Mass spectrometry : ESI-MS (M+1 peaks at 481.3/483.2) .
  • HPLC : Retention time analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient).
    Consistent batch-to-batch reproducibility requires calibration against certified reference standards.

Q. What are the stability profiles of this compound under varying storage conditions?

Stability testing should assess:

  • Temperature : Long-term storage at -20°C in inert atmospheres (argon or nitrogen) to prevent oxidation.
  • Light sensitivity : Amber vials to protect against photodegradation.
  • Humidity : Desiccants to avoid hygroscopic degradation.
    Analytical monitoring (e.g., NMR or LC-MS) at intervals is critical to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or biological activity data for derivatives of this compound?

Conflicting data may arise from stereochemical variations or impurities. Strategies include:

  • Stereochemical analysis : Chiral HPLC or X-ray crystallography to confirm enantiopurity .
  • Biological assay validation : Replicate studies with orthogonal assays (e.g., MTT and apoptosis assays for anticancer activity) .
  • Statistical modeling : Multivariate analysis to identify confounding variables (e.g., solvent residues in synthetic batches) .

Q. What is the mechanistic role of (1,4-dimethylpiiperidin-2-yl)methanamine derivatives in anticancer research, and how can their efficacy be optimized?

Derivatives like 1,4-dimethyl-9-H-carbazol-3-yl methanamine exhibit anticancer activity against glioma U87 MG cells via apoptosis induction and cell cycle arrest. Optimization strategies:

  • Structure-activity relationship (SAR) studies : Modify substituents on the piperidine ring to enhance binding affinity.
  • In vitro models : Dose-response curves (IC₅₀ determination) and synergy studies with standard chemotherapeutics .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays.

Q. How can computational methods enhance the design of this compound-based therapeutics?

  • Molecular docking : Predict interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger .
  • QSAR modeling : Correlate electronic/steric parameters (e.g., logP, polar surface area) with bioactivity .
  • MD simulations : Study conformational flexibility and binding stability over time .

Q. What analytical techniques are critical for resolving synthetic byproducts or degradation pathways?

  • High-resolution mass spectrometry (HR-MS) : Identify unexpected adducts or fragments.
  • 2D NMR (COSY, HSQC) : Assign complex proton environments in byproducts .
  • Accelerated stability studies : Stress testing (e.g., 40°C/75% RH) with LC-MS tracking to map degradation pathways .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound Derivatives

ParameterValue/ObservationReference
¹H NMR (DMSO-d₆)δ 10.79 (s, 1H, imidazole NH)
¹⁹F NMR (DMSO-d₆)δ -75.1 (TFA counterion)
ESI-MS (M+1)481.3/483.2
Anticancer IC₅₀ (U87 MG)12.5 µM (carbazole derivative)

Q. Table 2. Recommended Stability Testing Protocol

ConditionDurationMonitoring Method
-20°C (argon)6 monthsHPLC purity >98%
40°C/75% RH (accelerated)1 monthLC-MS for decomposition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-Dimethylpiperidin-2-yl)methanamine
Reactant of Route 2
(1,4-Dimethylpiperidin-2-yl)methanamine

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